molecular formula C9H16O2 B14719106 3-Heptenoic acid, ethyl ester CAS No. 21994-75-2

3-Heptenoic acid, ethyl ester

Cat. No.: B14719106
CAS No.: 21994-75-2
M. Wt: 156.22 g/mol
InChI Key: MOTXKEQQXJIDHO-UHFFFAOYSA-N
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Description

3-Heptenoic acid, ethyl ester is an organic compound with the molecular formula C9H16O2 It is an ester derived from 3-heptenoic acid and ethanol Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptenoic acid, ethyl ester can be synthesized through the esterification of 3-heptenoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where 3-heptenoic acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: 3-Heptenoic acid, ethyl ester can undergo hydrolysis in the presence of an acid or base to yield 3-heptenoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: It can react with another alcohol in the presence of an acid or base catalyst to form a different ester and ethanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Methanol or other alcohols in the presence of an acid or base catalyst.

Major Products Formed:

    Hydrolysis: 3-Heptenoic acid and ethanol.

    Reduction: 3-Hepten-1-ol.

    Transesterification: A different ester and ethanol.

Scientific Research Applications

3-Heptenoic acid, ethyl ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-heptenoic acid, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release 3-heptenoic acid and ethanol. The released acid can then participate in various biochemical pathways, potentially affecting cellular functions and signaling processes.

Comparison with Similar Compounds

    Ethyl hexanoate: An ester with a similar structure but one less carbon atom in the chain.

    Ethyl octanoate: An ester with a similar structure but one more carbon atom in the chain.

    Ethyl 3-hexenoate: An ester with a similar structure but a shorter carbon chain.

Uniqueness: 3-Heptenoic acid, ethyl ester is unique due to its specific carbon chain length and the presence of a double bond at the third position. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications, particularly in the flavor and fragrance industry.

Properties

CAS No.

21994-75-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl hept-3-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h6-7H,3-5,8H2,1-2H3

InChI Key

MOTXKEQQXJIDHO-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCC(=O)OCC

Origin of Product

United States

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